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Cat. No.: B15540800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of

Tyrosine Kinase 2 (TYK2) in complex with novel ligands. TYK2, a member of the Janus kinase

(JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous

autoimmune and inflammatory diseases. Structure-based drug design efforts targeting TYK2

rely on the successful crystallization of the protein in complex with potential inhibitors to

elucidate their binding modes and guide further optimization.

Introduction
TYK2 is a key intracellular signaling molecule that associates with the cytoplasmic domains of

type I and type II cytokine receptors. It is involved in the signaling of crucial cytokines such as

interferons (IFNs), interleukin-6 (IL-6), IL-10, IL-12, and IL-23. The JAK-STAT signaling

cascade initiated by these cytokines plays a pivotal role in immune cell development,

differentiation, and function. Dysregulation of the TYK2 signaling pathway is a hallmark of

various inflammatory and autoimmune disorders, making it an attractive therapeutic target.

The development of selective TYK2 inhibitors has been a major focus of drug discovery

programs. A significant breakthrough in this area has been the development of allosteric

inhibitors that target the regulatory pseudokinase (JH2) domain of TYK2, offering improved

selectivity over other JAK family members.[1][2] High-resolution crystal structures of TYK2 in

complex with these novel ligands are indispensable for understanding the molecular basis of

their potency and selectivity, thereby accelerating the design of next-generation therapeutics.
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However, obtaining well-diffracting crystals of TYK2 has proven to be challenging due to the

protein's inherent instability and conformational flexibility.[3][4] This guide outlines optimized

protocols for the expression, purification, and co-crystallization of TYK2 with novel ligands,

drawing from successful strategies reported in the scientific literature.

TYK2 Signaling Pathway
The TYK2-mediated signaling cascade is initiated by the binding of a cytokine to its specific

receptor, leading to receptor dimerization and the subsequent activation of receptor-associated

TYK2 and another JAK family member (e.g., JAK1 or JAK2).[5] The activated JAKs then

phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail, creating docking

sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are,

in turn, phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and

the regulation of target gene expression.[5]
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Caption: A simplified diagram of the TYK2-mediated JAK-STAT signaling pathway.
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Experimental Protocols
Expression and Purification of TYK2 Constructs
The baculovirus expression system using insect cells (e.g., Spodoptera frugiperda Sf9 or

Trichoplusia ni High Five™) is the most commonly reported method for producing recombinant

TYK2 for structural studies.[6][7] This system allows for proper protein folding and post-

translational modifications that can be crucial for protein stability and activity. Both the isolated

kinase domain (JH1) and larger constructs encompassing the pseudokinase and kinase

domains (JH2-JH1) have been successfully expressed and purified.[6][8] To overcome the

inherent instability of the apo-enzyme, co-expression or post-purification addition of a

stabilizing ligand is often essential.[3][4]

Protocol: Expression of TYK2 in Insect Cells

Construct Design:

Clone the desired human or murine TYK2 construct (e.g., kinase domain, residues ~889-

1187, or pseudokinase-kinase domains, residues ~566-1187) into a suitable baculovirus

transfer vector (e.g., pFastBac) with an N-terminal affinity tag (e.g., 6x-His or GST) for

purification.

To enhance the probability of obtaining crystals, it is often beneficial to generate a kinase-

inactive mutant (e.g., D1023N in the kinase domain) to prevent autophosphorylation and

increase homogeneity.[6]

Baculovirus Generation:

Generate recombinant bacmid DNA in E. coli (e.g., DH10Bac™) according to the

manufacturer's protocol (e.g., Bac-to-Bac® system).

Transfect Sf9 insect cells with the purified bacmid DNA to produce the initial P1 viral stock.

Amplify the viral stock to generate a high-titer P2 or P3 stock for large-scale protein

expression.

Protein Expression:
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Infect suspension cultures of Sf9 or High Five™ insect cells at a density of 1.5-2.0 x 10^6

cells/mL with the recombinant baculovirus at an optimized multiplicity of infection (MOI),

typically between 1 and 5.

Incubate the infected cell culture at 27°C with shaking for 48-72 hours.[9]

Harvest the cells by centrifugation at 1,000 x g for 15 minutes. The cell pellet can be

stored at -80°C until purification.

Protocol: Purification of TYK2

Cell Lysis:

Resuspend the frozen or fresh cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10% glycerol, 1 mM TCEP, protease inhibitors).

Lyse the cells by sonication or using a microfluidizer.

Clarify the lysate by ultracentrifugation at 100,000 x g for 45-60 minutes at 4°C.

Affinity Chromatography:

Load the clarified lysate onto an appropriate affinity resin (e.g., Ni-NTA for His-tagged

proteins or Glutathione Sepharose for GST-tagged proteins).

Wash the column extensively with the lysis buffer to remove unbound proteins.

Elute the bound protein using a suitable elution buffer (e.g., lysis buffer containing 250 mM

imidazole for His-tagged proteins or 20 mM reduced glutathione for GST-tagged proteins).

Tag Removal (Optional but Recommended):

If the affinity tag is cleavable, incubate the eluted protein with a specific protease (e.g.,

TEV or PreScission protease) overnight at 4°C.

Pass the cleavage reaction mixture through the affinity column again to remove the

cleaved tag and the protease.
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Size-Exclusion Chromatography (SEC):

Concentrate the tag-cleaved protein and load it onto a size-exclusion chromatography

column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM

HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

Collect the fractions corresponding to the monomeric TYK2 peak.

Assess the purity of the final protein preparation by SDS-PAGE. The protein should be

>95% pure.

Concentrate the purified protein to a suitable concentration for crystallization trials

(typically 5-15 mg/mL).

Co-crystallization of TYK2 with Novel Ligands
Co-crystallization, where the protein and ligand are mixed prior to setting up crystallization

trials, is the most common and often most successful approach for obtaining TYK2-ligand

complex crystals.[3][4] The presence of a stabilizing ligand is frequently a prerequisite for TYK2

crystallization.

Protocol: Co-crystallization

Complex Formation:

Incubate the purified and concentrated TYK2 protein with a 2-5 molar excess of the novel

ligand (dissolved in a suitable solvent like DMSO) for at least 1 hour on ice. The final

DMSO concentration should be kept below 5% (v/v) to avoid interference with

crystallization.

Crystallization Screening:

Use commercially available sparse matrix screens (e.g., from Hampton Research, Qiagen)

to perform initial crystallization screening using the sitting-drop or hanging-drop vapor

diffusion method at a constant temperature (e.g., 4°C or 20°C).

Set up drops by mixing equal volumes of the protein-ligand complex and the reservoir

solution (e.g., 1 µL + 1 µL).
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Optimization of Crystallization Conditions:

Once initial crystal hits are identified, optimize the crystallization conditions by

systematically varying the precipitant concentration, buffer pH, and the concentration of

salts and additives.

Fine-tuning the protein and ligand concentrations can also be critical for improving crystal

quality.

Experimental Workflow
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Caption: A general experimental workflow for the crystallization of TYK2 with novel ligands.
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Data Presentation
Table 1: Summary of TYK2 Constructs and
Crystallization Conditions

PDB ID
TYK2
Construct

Ligand
Expression
System

Crystallizati
on
Conditions

Resolution
(Å)

6X8F[7]

Homo

sapiens

TYK2

(mutant)

Compound

11

Spodoptera

frugiperda

0.1 M HEPES

pH 7.5, 10%

w/v PEG

6000, 5% v/v

MPD

2.15

7UYU[10]

Homo

sapiens

TYK2 Kinase

Domain

Compound

30
Not specified

0.1 M Bis-Tris

pH 6.5, 25%

w/v PEG

3350

2.05

4L02[6]

Homo

sapiens

TYK2

Pseudokinas

e-Kinase

(D1023N)

Compound

7012
Insect Cells

0.1 M MES

pH 6.5, 12%

w/v PEG

20000

2.80

6AAM[11]

Homo

sapiens

TYK2

Peficitinib Not specified

0.1 M HEPES

pH 7.5, 1.5 M

Lithium

Sulfate, 1%

v/v PEG 400

2.50

4GFO

Murine TYK2

Kinase

Domain

(kinase-

inactive)

3-

aminoindazol

e inhibitor

Not specified

0.1 M Sodium

Citrate pH

5.6, 20% v/v

Isopropanol,

20% w/v PEG

4000

2.60
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Conclusion
The successful crystallization of TYK2 with novel ligands is a critical step in the structure-based

design of new therapeutics for autoimmune and inflammatory diseases. The protocols and data

presented in this guide provide a comprehensive resource for researchers in this field. Key

factors for success include the use of a suitable TYK2 construct, a robust expression and

purification strategy, and, most importantly, the co-crystallization of the protein with a stabilizing

ligand. The detailed methodologies and comparative data herein should facilitate the efficient

generation of high-quality TYK2-ligand complex crystals, ultimately accelerating the discovery

of novel and selective TYK2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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